1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-
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Overview
Description
1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-: is an organic compound with the molecular formula C24H43NO3 . This compound is characterized by the presence of a propanediol backbone, an amino group, and a phenyl group substituted with a tridecyloxy chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediol and 4-(tridecyloxy)benzaldehyde.
Condensation Reaction: The amino group is introduced through a condensation reaction with an appropriate amine source under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or acylated derivatives.
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenyl group with the tridecyloxy chain can interact with hydrophobic regions of biomolecules, affecting their function and stability.
Comparison with Similar Compounds
2-Amino-1,3-propanediol: A simpler analog with similar structural features but lacking the tridecyloxy chain.
2-Amino-2-ethyl-1,3-propanediol: Another analog with an ethyl group instead of the tridecyloxy chain.
Uniqueness: 1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]- is unique due to the presence of the long tridecyloxy chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions.
Properties
CAS No. |
801289-26-9 |
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Molecular Formula |
C24H43NO3 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-amino-2-[2-(4-tridecoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C24H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19-28-23-15-13-22(14-16-23)17-18-24(25,20-26)21-27/h13-16,26-27H,2-12,17-21,25H2,1H3 |
InChI Key |
YMFOSSNINLWFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
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